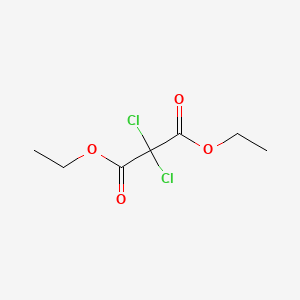
Diethyl dichloromalonate
説明
Diethyl dichloromalonate is a compound with the molecular formula C7H10Cl2O4 . It is also known by other names such as 2,2-Dichloro-malonic acid diethyl ester, and 1,3-Diethyl 2,2-dichloropropanedioate .
Synthesis Analysis
A synthetic route to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom starting from diethyl malonate has been explored . This reactant is easily available, cheap and allows the obtainment of target acids in a few reaction steps with great versatility .
Molecular Structure Analysis
The molecular weight of Diethyl dichloromalonate is 229.05 g/mol . The InChI representation of the molecule is InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 .
Chemical Reactions Analysis
Diethyl dichloromalonate participates in various reactions. For instance, it has been used in the synthesis of chiral halomethane, which is the smallest stable molecule with a single asymmetric C-atom . Halogenated acetic acids often serve as precursors in these reactions .
Physical And Chemical Properties Analysis
Diethyl dichloromalonate has a density of 1.3±0.1 g/cm³ . Its boiling point is 230.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.3 cm³ . It has 4 hydrogen bond acceptors and 6 freely rotating bonds .
Relevant Papers
The paper “Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate” provides a comprehensive overview of the synthesis of chiral halogenated acetic acids from diethyl malonate . It discusses the synthetic route, the reactions involved, and the potential applications of the synthesized compounds .
科学的研究の応用
- Chiral acetic acids with isotopic substitution at the asymmetric carbon atom have been synthesized using this route .
Chiral Halogenated Acetic Acids
Halomethane Synthesis
作用機序
Target of Action
Diethyl dichloromalonate is primarily used in the synthesis of halogenated acetic acids . These acids often serve as precursors for chiral halomethane, the smallest stable molecule with a single asymmetric C-atom . The primary targets of diethyl dichloromalonate are therefore the molecules that it helps to synthesize.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Starting from diethyl malonate, a synthetic route is used to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps with great versatility .
Biochemical Pathways
The biochemical pathways affected by diethyl dichloromalonate are those involved in the synthesis of halogenated acetic acids . These acids can then be used as precursors to halomethanes, specifically CHBrClF, CHBrFI, and isotopically chiral CHDXY . The downstream effects of these pathways include the production of these halomethanes.
Pharmacokinetics
Given its role in the synthesis of other compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the specific conditions of the chemical reactions it is involved in .
Result of Action
The result of diethyl dichloromalonate’s action is the production of halogenated acetic acids, which can then be used to synthesize a variety of other compounds . These include chiral halomethanes, which have applications in the investigation of molecular parity violation, the determination of absolute configurations by new direct methods based on Coulomb explosion imaging, and the study of frequency-dependent chiroptical properties .
特性
IUPAC Name |
diethyl 2,2-dichloropropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUXRSUYSWFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173998 | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20165-81-5 | |
| Record name | 1,3-Diethyl 2,2-dichloropropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20165-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dichloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020165815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC511084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dichloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)
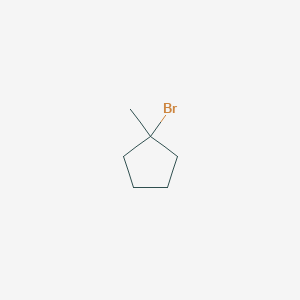
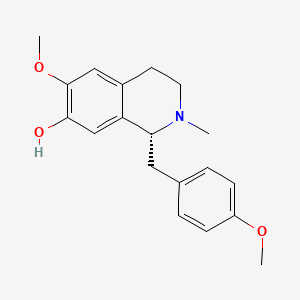
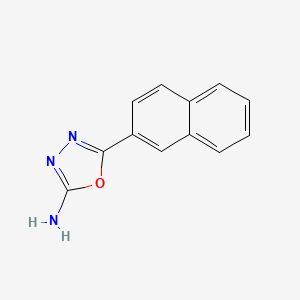
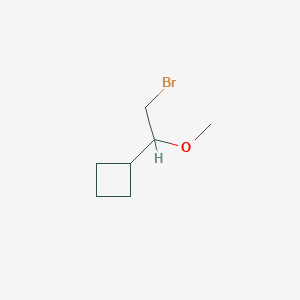


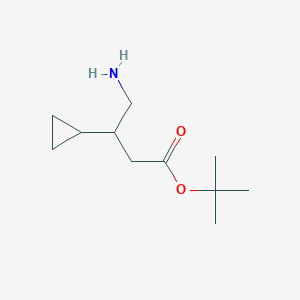
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)
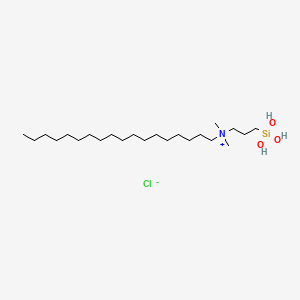
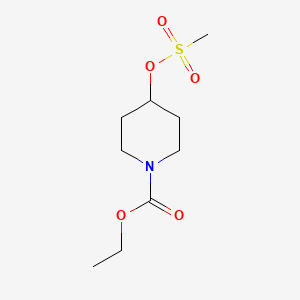
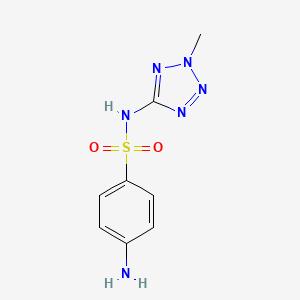

![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)